

Molecular structure and weight of 3,5-Dibromo-4-chloropyridin-2-amine

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Compound of Interest

Compound Name: 3,5-Dibromo-4-chloropyridin-2-amine

Cat. No.: B1530462

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An In-depth Technical Guide to 3,5-Dibromo-4-chloropyridin-2-amine

This guide provides a comprehensive technical overview of **3,5-Dibromo-4-chloropyridin-2-amine**, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its fundamental molecular characteristics, analytical validation protocols, and practical considerations for its use in a laboratory setting.

Core Molecular Profile

3,5-Dibromo-4-chloropyridin-2-amine is a polysubstituted aromatic amine. The pyridine core, a foundational scaffold in medicinal chemistry, is heavily functionalized with two bromine atoms, a chlorine atom, and an amine group. This specific arrangement of electron-withdrawing halogens and an electron-donating amine group imparts a unique electronic character to the molecule, influencing its reactivity and potential biological activity.

Molecular Structure and Weight

The unambiguous identification of a chemical entity begins with its molecular structure and corresponding molecular weight. The structural arrangement of **3,5-Dibromo-4-chloropyridin-2-amine** is depicted below.

Caption: Molecular structure of **3,5-Dibromo-4-chloropyridin-2-amine**.

The molecular formula of this compound is $C_5H_3Br_2ClN_2$. Based on this, the calculated molecular weight is 286.35 g/mol [1].

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

Property	Value	Source
Molecular Formula	$C_5H_3Br_2ClN_2$	Synchem[1]
Molecular Weight	286.35 g/mol	Synchem[1]
CAS Number	1242329-23-2	Synchem[1]
Purity	Typically $\geq 95\%$	Synchem[1]

Analytical Characterization: A Self-Validating Approach

To ensure the identity and purity of **3,5-Dibromo-4-chloropyridin-2-amine** for any research application, a multi-pronged analytical approach is necessary. This section outlines the standard methodologies for the comprehensive characterization of this molecule.

Spectroscopic Confirmation

Spectroscopic analysis provides the foundational evidence for the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR is expected to show a single proton signal in the aromatic region, corresponding to the hydrogen atom at the 6-position of the pyridine ring. The chemical shift of this proton will be influenced by the adjacent nitrogen and the overall electronic nature of the substituted ring.
 - ^{13}C NMR will provide signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of their electronic environment, with carbons attached to halogens

showing characteristic shifts.

- **Mass Spectrometry (MS):** Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum should exhibit a molecular ion peak (or a protonated molecular ion peak, $[M+H]^+$, in techniques like ESI-MS) corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing two bromine atoms and one chlorine atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of $3300\text{--}3500\text{ cm}^{-1}$) and C=C/C=N stretching vibrations of the aromatic pyridine ring.

Purity Assessment: Chromatographic Methods

Chromatographic techniques are indispensable for determining the purity of the compound and identifying any potential impurities.

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (often with an additive like trifluoroacetic acid or formic acid), is the standard for assessing purity. The compound should elute as a single major peak, and the purity is determined by the area percentage of this peak relative to any impurity peaks.
- **Gas Chromatography (GC):** For volatile compounds, GC can be an alternative for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components.

Experimental Protocols: Synthesis and Purification

The synthesis of polysubstituted pyridines like **3,5-Dibromo-4-chloropyridin-2-amine** often involves a multi-step process. A general synthetic strategy might involve the sequential halogenation and amination of a suitable pyridine precursor.

Note: The following is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Illustrative Synthetic Workflow



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Caption: Generalized synthetic workflow for polysubstituted pyridines.

Step-by-Step Purification Protocol: Recrystallization

- **Solvent Selection:** Screen for a suitable solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for such compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
- **Dissolution:** Dissolve the crude product in a minimal amount of the hot solvent.
- **Decoloration (Optional):** If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.
- **Hot Filtration:** Filter the hot solution to remove any insoluble impurities (and charcoal, if used).
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves.

- Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

3,5-Dibromo-4-chloropyridin-2-amine serves as a valuable building block in organic synthesis. Its multiple functional groups (amine and halogens) allow for a variety of subsequent chemical transformations, such as:

- Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the halogenated positions to introduce new carbon-carbon or carbon-heteroatom bonds.
- Derivatization of the amine group to form amides, sulfonamides, or other functional groups.

This versatility makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.

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References

- 1. synchem.de [synchem.de]
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